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Compound of Interest

N,N-Dimethyl-1-(morpholin-2-
Compound Name:
yl)methanamine

Cat. No.: B054837

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into
drug candidates to enhance their pharmacological profiles.[1][2][3] Its presence can improve
aqueous solubility, metabolic stability, and overall pharmacokinetic properties, making it a
valuable building block for drug discovery.[2][4] Specifically, the morpholin-2-yl-methanamine
core provides a versatile handle for elaboration into more complex, bioactive heterocyclic
systems. While specific, detailed protocols starting from the N,N-dimethylated version, N,N-
Dimethyl-1-(morpholin-2-yl)methanamine, are not extensively documented in peer-reviewed
literature, the underlying principles of its reactivity are well-represented by its parent amine,
(morpholin-2-yl)methanamine, and by morpholine itself in reactions with activated heterocyclic
cores.

This document provides representative protocols for the synthesis of bioactive heterocycles,
such as pyrimidines and triazines, using the morpholine scaffold. These methods are
foundational and can be adapted for substrates like (morpholin-2-yl)methanamine. The
protocols focus on two key reaction types: nucleophilic aromatic substitution to attach the
morpholine moiety to a heterocyclic core, and subsequent palladium-catalyzed cross-coupling
to generate structurally diverse, potent molecules.
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Morpholine-containing heterocycles are prominent inhibitors of various enzymes and receptors.
A notable area of application is in the development of kinase inhibitors, particularly targeting the
PISK/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][5] The
oxygen atom of the morpholine ring often acts as a critical hydrogen bond acceptor in the
kinase hinge region, enhancing binding affinity and potency.[5] Furthermore, pyrimidine-
morpholine hybrids have been successfully developed as potent inhibitors of cholinesterases,
making them promising therapeutic candidates for Alzheimer's disease.[6]

Experimental Protocols & Data
Protocol 1: Synthesis of a 2-Chloro-4-morpholino-6-
(substituted)-pyrimidine Core

This protocol details a typical two-step procedure to construct a morpholino-pyrimidine scaffold,
a common core for further elaboration. The first step involves a nucleophilic substitution of one
chlorine atom from a dichloropyrimidine with a desired amine, followed by the substitution of
the second chlorine with morpholine.

Step 1: Synthesis of 6-chloro-N-(4,6-dimethoxypyrimidin-2-yl)-1,3,5-triazin-2-amine
(Representative first substitution)

e Dissolve 2,4,6-trichloro-s-triazine (cyanuric chloride, 0.01 mol) in 30 mL of acetone in a flask
equipped with a magnetic stirrer and maintain the temperature at 0-5°C using an ice bath.

o Separately, dissolve 4,6-dimethoxypyrimidin-2-amine (0.01 mol) in acetone.
e Add the pyrimidine solution dropwise to the stirred cyanuric chloride solution.

e Maintain a neutral pH throughout the addition by the dropwise addition of a 10% sodium
bicarbonate (NaHCOs) solution.[7]

» Continue stirring at 0-5°C for 2 hours.
e Pour the reaction mixture onto crushed ice.

« Filter the resulting precipitate, wash with water, and dry to yield the intermediate product.
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Step 2: Synthesis of 4-chloro-6-morpholino-N-(4,6-dimethoxypyrimidin-2-yl)-1,3,5-triazin-2-

amine

 Dissolve the product from Step 1 (0.01 mol) in 25 mL of tetrahydrofuran (THF).
e Warm the solution to 35-40°C with stirring.

e Add morpholine (0.01 mol) dropwise to the solution.

e Maintain a neutral pH by adding 10% NaHCOs solution as needed.[7]

» Continue stirring at this temperature for 3 hours.[7]

e Pour the mixture onto crushed ice to precipitate the product.

« Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or
acetone to obtain the purified morpholino-pyrimidine core.

Protocol 2: Suzuki-Miyaura Coupling for Synthesis of
Bioactive Pyrimidine-Morpholine Hybrids

This protocol describes the functionalization of the chloro-morpholino-pyrimidine core via a
palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install various aryl groups, a
common strategy for lead optimization. This method was used to produce potent
cholinesterase inhibitors.[6]

To a reaction vial, add the 2-chloro-4-morpholino-pyrimidine core (1.0 eq.), the desired
arylboronic acid (1.2 eq.), and potassium carbonate (K=2COs, 3.0 eq.).

Add a solvent mixture of 1,4-dioxane and water (4:1 ratio, 5 mL).

Purge the mixture with argon or nitrogen gas for 10-15 minutes to remove oxygen.

Add the palladium catalyst, Pd(PPhs)a (0.05 eq.), to the mixture.

Seal the vial and heat the reaction at 90°C for 12-16 hours.
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 After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash

with water and brine.

» Dry the organic layer over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under

reduced pressure.

» Purify the crude product by column chromatography on silica gel to yield the final bioactive

compound.

Data Summary

Table 1. Summary of Representative Reaction Conditions and Yields

Reaction Key Temperat . Typical
Step Solvent Time (h) .
Type Reagents ure (°C) Yield (%)
Nucleophili  2,4,6-
¢ Aromatic Trichloro-s-
1 o o Acetone 0-5 2 75 -90
Substitutio triazine,
n Amine
~ Dichloro-
Nucleophili o
] triazine
c Aromatic ) ]
2 o intermediat THF 35-40 3 70 - 85
Substitutio
el
n .
Morpholine
Chloro-
morpholino
Suzuki- -
) o Dioxane/H:z
3 Miyaura pyrimidine, o 90 12 - 16 50 - 80
Coupling Arylboronic
acid,
Pd(PPhs)a4

Table 2: Biological Activity of Synthesized Pyrimidine-Morpholine Hybrids as Cholinesterase

Inhibitors|[6]
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R-Group (at

Compound ID L AChE ICso (pM) BuChE ICso (uM)
Pyrimidine C2)

5a Phenyl 1.3+0.05 4.8 £0.03

5d 4-Fluorophenyl 0.95+0.02 3.2+0.01

5h 3-Tolyl 0.43+0.42 25+0.04

5j 4-Methoxyphenyl 1.1+0.03 3.9+£0.02

Neostigmine (Standard) 16.3+1.12 > 50

Data sourced from Zaib et al., Bioorganic Chemistry, 2023.[6] AChE: Acetylcholinesterase;

BuChE: Butyrylcholinesterase.
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Caption: General experimental workflow for the synthesis of bioactive morpholino-pyrimidines.
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Caption: Simplified PI3K/Akt/mTOR signaling pathway, a key target for morpholine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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